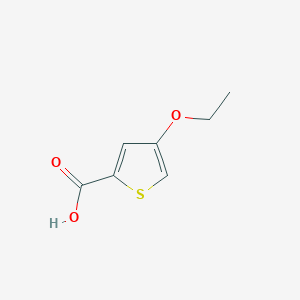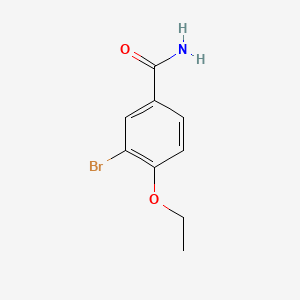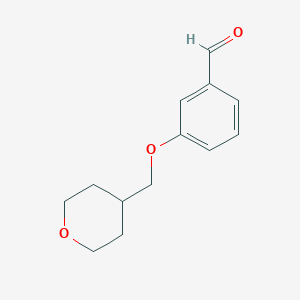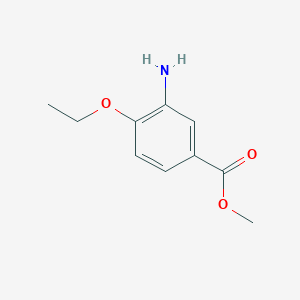
5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid
Übersicht
Beschreibung
5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H7NO3S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent years due to their potential biological activities . Thiophene-2-carboxylic acid, a related compound, can be prepared by the oxidation of thiophene-2-carboxaldehyde . Other synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis
The molecular structure of 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid consists of a thiophene ring attached to a pyridine ring via a formyl group . The molecular weight of this compound is 233.248 Da .Chemical Reactions Analysis
Thiophene derivatives, including 5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid, can undergo a variety of chemical reactions. For instance, thiophene-2-carboxylic acid can undergo double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . Other reactions include condensation reactions and coupling reactions .Wissenschaftliche Forschungsanwendungen
-
Organic Semiconductors
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- The methods of application in this field often involve the synthesis and characterization of thiophene-based compounds, followed by their incorporation into semiconductor devices .
- The outcomes in this field can include the development of more efficient and versatile organic semiconductors .
-
Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)
- Thiophene derivatives are used in the fabrication of OFETs and OLEDs .
- The methods of application in this field often involve the synthesis of specific thiophene derivatives, followed by their incorporation into electronic devices .
- The outcomes in this field can include the development of more efficient and versatile electronic devices .
-
Pharmacology
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- The methods of application in this field often involve the synthesis of specific thiophene derivatives, followed by their testing in biological systems .
- The outcomes in this field can include the discovery of new drugs and treatments for various diseases .
Eigenschaften
IUPAC Name |
5-(6-formylpyridin-2-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-6-7-2-1-3-8(12-7)9-4-5-10(16-9)11(14)15/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBKTJYWJNEFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(S2)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Formylpyridin-2-yl)thiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B1385933.png)

![(2E)-3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1385936.png)

amine](/img/structure/B1385942.png)
amine](/img/structure/B1385944.png)

